molecular formula C4H2O3 B3432639 Maleic anhydride CAS No. 68261-15-4

Maleic anhydride

Cat. No. B3432639
CAS RN: 68261-15-4
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Description

Maleic anhydride is an organic compound with the formula C2H2(CO)2O. It is the acid anhydride of maleic acid and is a colorless or white solid with an acrid odor . It is produced industrially on a large scale for applications in coatings and polymers .


Synthesis Analysis

Maleic anhydride is produced by vapor-phase oxidation of n-butane. The overall process converts the methyl groups to carboxylate and dehydrogenates the backbone . The selectivity of the process reflects the robustness of maleic anhydride, with its conjugated double-bond system . Traditionally, maleic anhydride was produced by the oxidation of benzene or other aromatic compounds .


Molecular Structure Analysis

The structure of maleic acid consists of four carbon molecules along with carboxylate groups on either ends, with a double bond between the central carbon atoms . The anhydride of maleic acid has five atoms in its cyclic molecule .


Chemical Reactions Analysis

Maleic anhydride can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .


Physical And Chemical Properties Analysis

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass . It has a melting point of 52.8 °C (127.0 °F) and a boiling point of 202 °C (396 °F). It has a density of 1.48 g/cm3 (solid) and is soluble in water, alcohol, acetone, and ether .

Scientific Research Applications

Synthesis of Unsaturated Polyester Resins

Maleic anhydride is used in the synthesis of unsaturated polyester resins . These resins are widely used in the production of fiberglass reinforced plastics which find applications in automotive, marine, and construction industries .

Production of Agricultural Chemicals

Derivatives of maleic anhydride are used in the production of certain herbicides, insecticides, and fungicides . These chemicals help in controlling pests and diseases in crops, thereby increasing agricultural productivity .

Lubricant Additives

Maleic anhydride reacts with various compounds to form additives for lubricants . These additives enhance the performance of lubricants by improving their viscosity, reducing friction, and increasing their resistance to oxidation .

Food Acidulants

Maleic anhydride is used as a reactant in synthesizing food acidulants . These acidulants are used in the food industry to regulate the acidity or alkalinity of food products, enhance their flavor, and preserve their shelf life .

Water Treatment Applications

Polymers derived from maleic anhydride, such as poly (maleic anhydride-alt-1-octadecene), are used as scale and corrosion inhibitors in water treatment applications . They are particularly used in cooling water systems to prevent the formation of scale and corrosion, thereby enhancing the efficiency and lifespan of the systems .

Antimicrobial Applications

Some products derived from maleic anhydride possess antimicrobial properties . They can be used as protective coatings or drug carriers . This makes maleic anhydride a valuable compound in the development of antimicrobial materials and applications .

Fuel Additives

Maleic anhydride contributes significantly to the automotive industry as a component in fuel additives . These additives improve fuel efficiency, reduce engine wear, and ensure compliance with local emission standards .

Production of Coatings

Maleic anhydride-based materials are used in the production of coatings . These coatings have various applications, including protection of surfaces, decoration, and functional uses .

Mechanism of Action

Target of Action

Maleic anhydride is a versatile compound that interacts with a variety of targets. Its primary targets are molecules with nucleophilic properties, such as alcohols and amines . It also targets water or hydroxide ions, undergoing hydrolysis to form maleic acid . In the field of materials science, maleic anhydride acts as a coupling agent in natural fiber biocomposites, improving compatibility and interfacial adhesion .

Mode of Action

The mode of action of maleic anhydride is primarily through its reactivity. The electron-deficient conjugated double bond and the cyclic anhydride functionality present in maleic anhydride allow it to participate in a variety of reactions . These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, and free-radical polymerization reactions .

Biochemical Pathways

Maleic anhydride can participate in various biochemical pathways. It can undergo hydrolysis in the presence of water or hydroxide ions to form maleic acid . It can also act as a dienophile in Diels-Alder reactions to form cyclic compounds . Furthermore, it can be used as a precursor in the production of various chemicals, including maleic acid, fumaric acid, and various resins .

Pharmacokinetics

Information on the pharmacokinetics of maleic anhydride is limited. It is known that maleic anhydride is highly reactive and can undergo addition reactions with nucleophiles, such as alcohols and amines, to form various products . It is also known to be relatively stable under normal conditions but can undergo hydrolysis in the presence of water to form maleic acid .

Result of Action

The result of maleic anhydride’s action is the formation of a variety of small and polymeric molecules that are in use today . For instance, it can generate poly-anhydride copolymers through free-radical polymerization reactions . It can also form various chemicals, including maleic acid, fumaric acid, and various resins . In materials science, the functionalization of polymers with maleic anhydride improves the compatibility and interfacial adhesion between polymers and natural fibers, leading to enhanced mechanical properties and expanded applications of the resulting biocomposite materials .

Action Environment

The action of maleic anhydride can be influenced by environmental factors. For instance, the presence of water or hydroxide ions can trigger the hydrolysis of maleic anhydride to form maleic acid . Moreover, maleic anhydride rapidly hydrolyzes to form maleic acid in the presence of water, and hence environmental exposures to maleic anhydride itself are unlikely . Maleic acid is biodegradable under aerobic conditions in sewage sludge as well as in soil and water .

Safety and Hazards

Maleic Anhydride may be corrosive to the respiratory tract and may cause serious damage to the eyes. Inhalation of vapors may cause a severe allergic reaction in some asthmatics. Maleic Anhydride causes severe burns and may produce an allergic skin reaction in sensitive individuals .

Future Directions

The global Maleic Anhydride market has grown remarkably to reach approximately 2300 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.76% during the forecast period until 2032 . The biggest downstream market for maleic anhydride is unsaturated polyester resins (UPR). Automotive body parts, for example, are made of fiberglass reinforced plastics, which rely on the UPR versatility and cost competitiveness, and MA in turn .

properties

IUPAC Name

furan-2,5-dione
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InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)OC1=O
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Molecular Formula

C4H2O3
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Related CAS

24937-72-2
Record name Maleic anhydride homopolymer
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DSSTOX Substance ID

DTXSID7024166
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Molecular Weight

98.06 g/mol
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Physical Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor.
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Boiling Point

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F
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Solubility

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts
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Density

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48
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Vapor Density

3.38 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg
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Product Name

Maleic Anhydride

Color/Form

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform

CAS RN

108-31-6
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Melting Point

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is maleic anhydride and what are its primary industrial applications?

A1: Maleic anhydride is an organic compound with the formula C4H2O3. It is the acid anhydride of maleic acid. [] It serves as a crucial building block in the production of a wide range of products, including:

  • Unsaturated polyester resins: Used extensively in the construction, automotive, and marine industries. []
  • Agricultural chemicals: Utilized in the synthesis of herbicides, pesticides, and plant growth regulators. []
  • Lubricating oil additives: Enhance the performance and lifespan of lubricants. []

Q2: Can you describe the structure of maleic anhydride and provide some of its key spectroscopic properties?

A2: Maleic anhydride is a cyclic molecule with a five-membered ring containing two oxygen atoms and a double bond. Its molecular weight is 98.06 g/mol. [] Key spectroscopic data includes:

  • FTIR: Characteristic strong bands for carbonyl (C=O) stretching around 1780-1860 cm-1 and C=C stretching around 1600 cm-1. [, ]
  • NMR: Distinct signals for the olefinic protons in the 1H NMR spectrum and characteristic chemical shifts for the carbonyl and olefinic carbons in the 13C NMR spectrum. [, ]

Q3: How is maleic anhydride synthesized industrially?

A3: Traditionally, maleic anhydride is produced via the catalytic oxidation of n-butane. [] This process involves reacting n-butane with air in the presence of a vanadium phosphorus oxide (VPO) catalyst at elevated temperatures (350-500 °C). [, ]

Q4: Are there alternative, more sustainable routes for maleic anhydride production?

A4: Yes, researchers are actively exploring the use of renewable resources for maleic anhydride synthesis. One promising approach is the gas-phase oxidehydration of bio-1-butanol over VPO catalysts. [] This method involves the dehydration of bio-1-butanol to 1-butene, followed by its oxidation to maleic anhydride. []

Q5: What is the role of VPO catalysts in the synthesis of maleic anhydride from butane?

A5: Vanadium phosphorus oxide (VPO) catalysts play a crucial role in the selective oxidation of n-butane to maleic anhydride. The active phase for this reaction is believed to be vanadyl pyrophosphate, (VO)2P2O7. []

Q6: How does the structure of the vanadyl pyrophosphate surface influence its catalytic activity?

A6: Vanadyl pyrophosphate has a layered structure with pairs of edge-sharing vanadium-oxygen octahedra linked by pyrophosphate units. [] The surface presents vanadyl groups (V=O), which are believed to be crucial for oxygen activation and interaction with reactant molecules. [, ]

Q7: What is the proposed mechanism for the activation of molecular oxygen on the VPO surface?

A7: While the exact mechanism is still debated, studies suggest that molecular oxygen is adsorbed on the VPO surface, forming either superoxo or peroxo species. [] These activated oxygen species can then participate in the oxidation of butane and its intermediates. []

Q8: How does maleic anhydride react with other molecules, specifically in the context of Diels-Alder reactions?

A8: Maleic anhydride is a highly reactive dienophile, readily participating in Diels-Alder reactions with various dienes. [, , ] This reaction involves a [4+2] cycloaddition, forming a six-membered ring. [, ] The reaction rate and regioselectivity are influenced by factors like the diene structure and reaction conditions. [, ]

Q9: Can you provide an example of a Diels-Alder reaction involving maleic anhydride and its relevance to specific applications?

A9: One example is the reaction of maleic anhydride with conjugated fatty acid methyl esters, like methyl trans-9, trans-11-octadecadienoate. [] This reaction produces cyclic adducts, primarily with an endo configuration, confirmed by NMR analysis. [] Such reactions are significant in modifying the properties of fatty acid derivatives for various applications. []

Q10: How is maleic anhydride utilized in polymer chemistry?

A10: Maleic anhydride is widely employed in polymer chemistry for various purposes, including:

  • Monomer: It can be copolymerized with other monomers like styrene, vinyl acetate, and α-olefins to produce copolymers with tailored properties. [, ]
  • Grafting agent: Maleic anhydride can be grafted onto polymer backbones like polyethylene and polypropylene to modify their properties, such as improving adhesion, compatibility with fillers, and impact resistance. [, , , , , ]

Q11: What are the advantages of using maleic anhydride-modified polymers in composite materials?

A11: Maleic anhydride grafting enhances the performance of polymer composites by:

  • Improved adhesion: The anhydride groups react with hydroxyl groups on fillers like wood flour or silica, creating strong interfacial bonding and enhancing mechanical properties. [, , ]
  • Better dispersion: Maleic anhydride modification promotes the uniform distribution of fillers within the polymer matrix, leading to improved mechanical properties and enhanced processability. [, , ]

Q12: How does the degree of maleic anhydride grafting affect the properties of modified polymers?

A12: The extent of maleic anhydride grafting significantly influences the final properties of modified polymers. Higher grafting levels generally lead to:

  • Increased reactivity with fillers and other functional groups. []
  • Improved compatibility with polar polymers in blends. [, ]
  • Enhanced mechanical properties in composites due to stronger interfacial bonding. [, ]

Q13: What analytical techniques are commonly used to characterize maleic anhydride-modified polymers?

A13: Several analytical techniques are employed to characterize maleic anhydride-modified polymers:

  • FTIR spectroscopy: Confirms the presence of characteristic anhydride and carbonyl groups. [, ]
  • Titration: Quantifies the amount of grafted maleic anhydride by determining the concentration of carboxylic acid groups after hydrolysis. [, ]
  • GPC: Determines the molecular weight and molecular weight distribution of the modified polymer. []
  • SEM: Examines the morphology and dispersion of fillers in composites. [, , ]

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